AloeresinD
Overview
Description
Aloeresin D is a bioactive compound found in the Aloe vera plant. It belongs to the class of chromones, which are known for their diverse biological activities. Aloeresin D has gained attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aloeresin D can be extracted from the Aloe vera rind using various methods. One optimized method involves the use of green organic solvents such as ethanol, propylene glycol, and glycerol in aqueous mixtures. The extraction process is influenced by variables such as time, temperature, solvent composition, and solid/liquid ratio. Aqueous propylene glycol has been found to be the most effective solvent for recovering Aloeresin D .
Industrial Production Methods
For industrial production, high-speed counter-current chromatography can be employed. This method uses a combination of solvents like n-hexane, acetic ether, acetone, and water to separate and extract Aloeresin D from Aloe vera. This technique is advantageous due to its high extraction rate, safety, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Aloeresin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize Aloeresin D.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Aloeresin D, which may exhibit enhanced or altered biological activities.
Scientific Research Applications
Aloeresin D has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies to identify and quantify other bioactive compounds in Aloe vera.
Biology: Aloeresin D exhibits antimicrobial properties, making it useful in studies related to bacterial and fungal infections.
Medicine: Its anti-inflammatory and antioxidant properties are being explored for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.
Industry: Aloeresin D is used in the cosmetic industry for its skin-soothing and anti-aging effects. .
Mechanism of Action
Aloeresin D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin production. This inhibition is beneficial for skin-lightening and anti-aging applications. Additionally, Aloeresin D modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines and reactive oxygen species .
Comparison with Similar Compounds
Aloeresin D is often compared with other chromones found in Aloe vera, such as aloesin, aloin A, aloin B, and aloe-emodin. While all these compounds share similar structural features, Aloeresin D is unique due to its specific bioactivities and higher potency in certain applications. For instance, Aloeresin D has shown superior antioxidant and anti-inflammatory properties compared to aloesin and aloin .
List of Similar Compounds
- Aloesin
- Aloin A
- Aloin B
- Aloe-emodin
- Rhein
- Aloenin A
- 7-O-methylaloeresin A
Aloeresin D stands out among these compounds for its diverse therapeutic potential and industrial applications.
Properties
IUPAC Name |
[(2R)-1-[7-methoxy-5-methyl-4-oxo-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-2-yl]propan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O11/c1-14-10-20(37-3)24(29-27(36)26(35)25(34)21(13-30)40-29)28-23(14)19(32)12-18(39-28)11-15(2)38-22(33)9-6-16-4-7-17(31)8-5-16/h4-10,12,15,21,25-27,29-31,34-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,27-,29+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTKWUFYRRRGGT-LNHNZQIHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)OC(=O)C=CC3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)OC(=O)/C=C/C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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